5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class of compounds . It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon disulfide with alkali ethanol to give potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to prepare the basic nucleus .Molecular Structure Analysis
The molecular structure of 5-ethyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring with three nitrogen atoms. The ethyl group is attached to the 5-position of the triazole ring, and a thiol (-SH) group is attached to the 3-position .Chemical Reactions Analysis
1,2,4-triazole derivatives, including 5-ethyl-4H-1,2,4-triazole-3-thiol, have been found to undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The empirical formula of 5-ethyl-4H-1,2,4-triazole-3-thiol is C4H7N3S, and its molecular weight is 129.18 . It is a solid compound .Scientific Research Applications
Antimicrobial Activity
5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds synthesized from this chemical exhibit good to moderate antimicrobial activity. For instance, Bayrak et al. (2009) synthesized a range of compounds from 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and found them to possess significant antimicrobial properties (Bayrak et al., 2009). Similar findings were reported by Martin (2020), who synthesized novel 4-(aryliidineamino)-5-(1-(4-isobutylphenyl) ethyl)-4-yl-4H-1,2,4-triazole-3-thiols with moderate to good antimicrobial activity (Martin, 2020).
Photophysical Properties
The compound has been studied for its photophysical properties, such as luminescence and non-linear optical properties. Nadeem et al. (2017) analyzed 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione and found it to have significant non-linear optical properties, with potential applications in photoluminescence (Nadeem et al., 2017).
Antitumor Activity
Research has also been conducted on the antitumor properties of derivatives of 5-ethyl-4H-1,2,4-triazole-3-thiol. Ovsepyan et al. (2018) synthesized and studied the antitumor properties of several 1,2,4-triazole derivatives, noting their potential as biologically active compounds (Ovsepyan et al., 2018).
Corrosion Inhibition
The compound has been evaluated for its use in corrosion inhibition. Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper, finding it highly effective in preventing corrosion in saline environments (Chauhan et al., 2019).
Future Directions
properties
IUPAC Name |
5-ethyl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCNMYZGZIKYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=S)NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428930 | |
Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
7271-45-6 | |
Record name | 5-Ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7271-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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